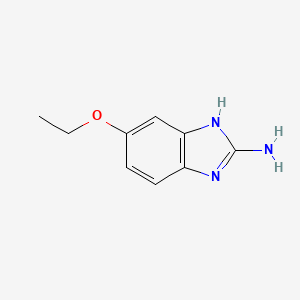

5-ethoxy-1H-1,3-benzodiazol-2-amine

Description

Contextualizing 1H-1,3-Benzodiazoles as Core Heterocyclic Scaffolds

1H-1,3-Benzodiazoles, commonly known as benzimidazoles, are a class of heterocyclic aromatic compounds. They are isosteric with purines, the fundamental components of DNA and RNA, which allows them to interact with various biological targets. This structural similarity has made the benzimidazole (B57391) nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological receptors with high affinity. researchgate.net The versatility of the benzimidazole ring system allows for the introduction of various substituents at different positions, leading to a wide array of derivatives with diverse pharmacological activities. researchgate.net

Significance of Amine and Ether Functionalities in Chemical Synthesis

The presence of both an amine (-NH2) and an ether (-OC2H5) group on the 5-ethoxy-1H-1,3-benzodiazol-2-amine molecule imparts a unique combination of properties.

Role of this compound as a Synthetic Intermediate and Building Block

The primary significance of this compound in chemical research lies in its utility as a starting material for the synthesis of more complex molecules. Its bifunctional nature, with a reactive amino group and a modifying ethoxy group, allows for the construction of a variety of substituted benzimidazoles.

Several general methods for the synthesis of 2-aminobenzimidazoles can be adapted for the preparation of this compound. These methods often involve the cyclization of a substituted o-phenylenediamine (B120857) precursor. For instance, the reaction of 4-ethoxy-1,2-phenylenediamine with cyanogen (B1215507) bromide or the cyclization of an appropriate N-(o-aminophenyl)thiourea or (2-aminophenyl)urea (B1234191) derivative could yield the target compound. google.comnih.gov

Once synthesized, this compound can be used to create a library of derivatives by reacting the 2-amino group. For example, acylation reactions can introduce various amide functionalities, while alkylation can lead to secondary or tertiary amines. These modifications are crucial for exploring the structure-activity relationships of new benzimidazole-based compounds.

Overview of Current Research Trajectories Involving Substituted Benzodiazoles

Current research on substituted benzodiazoles is highly focused on the development of new therapeutic agents. Scientists are actively exploring benzimidazole derivatives for a wide range of applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.net The introduction of different substituents onto the benzimidazole core is a key strategy for modulating the pharmacological properties and selectivity of these compounds. For example, research has shown that the nature and position of substituents on the benzene (B151609) ring can significantly impact the biological activity of benzimidazole derivatives. nih.gov The exploration of compounds like this compound as a building block fits directly into this research trajectory, providing a platform for the synthesis of novel and potentially more effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUORMKRSZZVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethoxy 1h 1,3 Benzodiazol 2 Amine

Modern Synthetic Approaches

Flow Chemistry and Continuous Synthesis Protocols

Continuous flow chemistry offers significant advantages over traditional batch synthesis for the production of 2-aminobenzimidazoles. acs.org The primary benefits include superior control over reaction parameters, enhanced safety when handling toxic reagents like cyanogen (B1215507) bromide, improved heat and mass transfer, and the potential for streamlined, multi-step syntheses. acs.org

A hypothetical continuous flow synthesis of 5-ethoxy-1H-1,3-benzodiazol-2-amine would typically involve the reaction of 4-ethoxy-1,2-phenylenediamine with a cyanating agent. The setup would consist of two separate inlet streams, one for the diamine dissolved in a suitable solvent (e.g., ethanol) and the other for the cyanating agent (e.g., cyanogen bromide or cyanamide (B42294) in solution). These streams are pumped at precise rates into a micromixer or T-junction, ensuring rapid and homogenous mixing. The combined stream then enters a heated reactor coil, where the cyclization reaction occurs over a defined residence time. A back-pressure regulator maintains the system under pressure, allowing for heating above the solvent's boiling point, which can significantly accelerate the reaction. The output stream can be collected or directed into a subsequent in-line purification or reaction module.

Recent advancements have explored the integration of reagent generation within the flow system, for example, the in-line production of cyanogen bromide, which minimizes handling of this highly toxic substance. acs.org Furthermore, photocatalytic methods, which can be readily adapted to flow reactors, have been developed for related cyclodesulfurization reactions to form the 2-aminobenzimidazole (B67599) core under mild, visible-light-mediated conditions. nih.govresearchgate.net

Table 1: Hypothetical Flow Chemistry Parameters for Synthesis of this compound

| Parameter | Value | Rationale |

| Reactant A | 4-ethoxy-1,2-phenylenediamine (0.5 M in EtOH) | Starting material providing the benzimidazole (B57391) backbone. |

| Reactant B | Cyanogen Bromide (0.55 M in EtOH) | Cyanating agent for ring closure; slight excess to drive reaction. |

| Flow Rate (A) | 1.0 mL/min | Controls stoichiometry and residence time. |

| Flow Rate (B) | 1.0 mL/min | Controls stoichiometry and residence time. |

| Reactor Volume | 10 mL | Defines the total volume where the reaction takes place. |

| Residence Time | 5 min | (Reactor Volume) / (Total Flow Rate). Optimized for reaction completion. |

| Temperature | 80 °C | Increased temperature accelerates the cyclization reaction. |

| Pressure | 10 bar | Prevents solvent boiling and ensures single-phase flow. |

| Solvent | Ethanol (B145695) (EtOH) | Good solubility for reactants and common in benzimidazole synthesis. swan.ac.uk |

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing waste and cost. This involves a systematic evaluation of various reaction parameters.

Choice of Reagents: The traditional and highly effective method involves the reaction of the corresponding o-phenylenediamine (B120857) with cyanogen bromide. nih.gov However, due to the toxicity of BrCN, alternative, greener methods are often sought. These include using cyanamide or the cyclodesulfurization of a pre-formed thiourea (B124793). innovareacademics.in The thiourea intermediate is synthesized from 4-ethoxy-1,2-phenylenediamine and a thiocyanate, followed by cyclization promoted by an oxidizing agent or electrochemically. rsc.orgorganic-chemistry.org

Solvent Selection: The choice of solvent impacts reactant solubility and reaction kinetics. Alcohols such as ethanol or methanol (B129727) are frequently used. swan.ac.uknih.gov In some protocols, aqueous or green solvents are employed to improve the sustainability of the process. nih.govmdpi.com

Temperature and Reaction Time: Cyclization reactions to form the benzimidazole ring are typically endothermic and require heating. Optimization involves finding the ideal temperature that provides a high reaction rate without leading to the formation of degradation products or side reactions. In batch synthesis, this may involve refluxing for several hours, while in flow synthesis, it corresponds to adjusting the reactor temperature and residence time.

Catalysis: While many syntheses proceed without a catalyst, some methods employ Lewis or Brønsted acids to activate the reactants and accelerate the reaction. mdpi.com For instance, iodine has been used to promote the cyclization of thiourea precursors. nih.gov

Work-up and Purification: Yield can be significantly enhanced through an optimized work-up procedure. The amphoteric nature of 2-aminobenzimidazoles allows for purification by pH manipulation. After the reaction, adjusting the pH of the solution can cause the desired product to precipitate, leaving impurities in the solution. nih.gov Further purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Table 2: Key Parameters for Yield Optimization

| Parameter | Influence on Synthesis | Optimization Strategy |

| Cyclizing Agent | Affects reaction conditions, yield, and safety profile. | Compare cyanogen bromide, cyanamide, and thiourea routes for yield and process safety. nih.govrsc.org |

| Solvent | Impacts solubility of reactants and product, and reaction rate. | Screen polar protic (e.g., EtOH, MeOH) and aprotic solvents (e.g., DMF). swan.ac.ukmdpi.com |

| Temperature | Controls the rate of reaction versus byproduct formation. | Perform temperature screening (e.g., room temp. to reflux) to find the optimal balance. |

| Base/Acid | Can catalyze the reaction or be required for certain reagents. | Test catalytic amounts of acids (e.g., HCl) or bases (e.g., K₂CO₃) if applicable. nih.gov |

| Purification pH | Product precipitation is highly pH-dependent. | Titrate crude product solution to identify the isoelectric point for maximum precipitation. |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory (milligram-to-gram) scale to a preparative (multi-gram to kilogram) scale introduces significant challenges that differ between batch and flow processes.

Batch Scale-Up:

Heat Transfer: In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation from exothermic reactions or efficient heating for endothermic reactions more difficult. This can lead to thermal runaways or the formation of impurities. Effective thermal management using reactor jackets and controlled reagent addition is critical.

Mass Transfer: Achieving efficient mixing in large vessels is challenging. Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions and reduced yields. Specialized impellers and reactor geometries are required.

Work-up and Isolation: Handling large volumes of solvents for extraction and filtration becomes a major operational consideration. Large-scale crystallization requires careful control of cooling rates to achieve the desired particle size and purity.

Flow Chemistry Scale-Up (Scaling-Out): The scale-up of a continuous flow process, often termed "scaling-out," avoids many of the issues associated with traditional batch scale-up. Instead of increasing the reactor size, production is increased by:

Longer Run Times: Simply running the optimized flow process for an extended period.

Numbering-Up: Operating multiple flow reactors in parallel.

This approach maintains the excellent heat and mass transfer characteristics of the microreactor, ensuring consistent product quality and yield regardless of the production volume. However, scaling out presents its own challenges, such as ensuring long-term stability and reliability of pumps, preventing reactor fouling or clogging over extended operations, and managing the logistics of large-volume solvent and reagent delivery. For the synthesis of this compound, this could mean developing protocols to handle potential precipitation of the product within the reactor tubing over time. acs.org

Table 3: Comparison of Scale-Up Strategies

| Consideration | Batch Synthesis | Flow Chemistry (Scaling-Out) |

| Heat & Mass Transfer | Becomes less efficient with scale; risk of hot spots. | Remains highly efficient and consistent. |

| Safety | Increased risk due to large quantities of reagents. | Improved safety with small reactor volumes (low hold-up). |

| Process Control | More difficult to control temperature and mixing uniformly. | Precise control over temperature, pressure, and residence time. |

| Scalability | Requires re-optimization of process parameters. | Linear scalability by extending run time or using parallel reactors. |

| Footprint | Large reactors require significant physical space. | Compact, smaller footprint for equivalent production capacity. |

Chemical Reactivity and Derivatization Strategies of 5 Ethoxy 1h 1,3 Benzodiazol 2 Amine

Reactivity of the Benzodiazole Nucleus

The benzodiazole core, a fusion of a benzene (B151609) and an imidazole (B134444) ring, possesses a unique electronic architecture that governs its reactivity. The presence of the ethoxy group on the benzene moiety further modulates this reactivity.

The benzene ring of 5-ethoxy-1H-1,3-benzodiazol-2-amine is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the 5-ethoxy group and the fused imidazole ring system, which contains an amino group. Both are powerful activating groups and direct incoming electrophiles to specific positions. mnstate.edu

The 5-Ethoxy Group (-OEt): As an alkoxy group, it is a strong activating, ortho-, para-director. This means it directs incoming electrophiles primarily to the C-4 and C-6 positions.

The Fused 2-Aminobenzimidazole (B67599) Moiety: The entire heterocyclic system, particularly the nitrogen atoms, donates electron density to the benzene ring. This system also acts as an ortho-, para-director relative to its points of fusion. For the 5-ethoxy substituted compound, this means it directs towards the C-4, C-6, and C-7 positions.

The final substitution pattern is determined by the combined influence of these two directing groups. Since both groups strongly favor substitution at the C-4 and C-6 positions, electrophilic attack is most likely to occur at these sites. The C-7 position is less favored due to steric hindrance from the adjacent imidazole ring. Common electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are expected to yield predominantly 4- and/or 6-substituted products. mnstate.edumasterorganicchemistry.com For example, nitration would likely produce 5-ethoxy-4-nitro-1H-1,3-benzodiazol-2-amine and 5-ethoxy-6-nitro-1H-1,3-benzodiazol-2-amine.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-ethoxy-4-nitro-1H-1,3-benzodiazol-2-amine; 5-ethoxy-6-nitro-1H-1,3-benzodiazol-2-amine |

| Bromination | Br₂/FeBr₃ | 4-bromo-5-ethoxy-1H-1,3-benzodiazol-2-amine; 6-bromo-5-ethoxy-1H-1,3-benzodiazol-2-amine |

The 2-aminobenzimidazole scaffold contains three nitrogen atoms, each exhibiting nucleophilic character: the two imidazole ring nitrogens (N-1 and N-3) and the exocyclic 2-amino nitrogen (-NH₂). Their relative reactivity is a subject of considerable interest. nih.govresearchgate.net The tautomerism of the imidazole ring means that the N-1 and N-3 positions are generally equivalent.

Studies on the parent 2-aminobenzimidazole show that the endocyclic (ring) nitrogens are generally more nucleophilic and acidic than the exocyclic amino group. nih.govuq.edu.au Alkylation reactions, for instance, typically occur first at one of the ring nitrogens. uq.edu.au For example, reaction with methyl iodide leads to methylation at the N-1 or N-3 position. nih.gov However, the specific reaction conditions and the nature of the electrophile can influence the site of attack. While alkylation favors the ring nitrogens, acylation can occur at the exocyclic amine, often following an initial interaction with a ring nitrogen and subsequent acyl migration. uq.edu.au

Transformations Involving the 2-Amino Group

The exocyclic 2-amino group is a key site for derivatization, allowing for the introduction of a wide variety of functional groups.

The 2-amino group of this compound can be readily acylated and alkylated, although the reactivity is influenced by the electronic properties of the benzimidazole (B57391) ring.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of 2-acylamino derivatives. uq.edu.au For example, reacting 5-bromo-2-aminobenzimidazole with acetic anhydride (B1165640) yields N-(5-bromo-1H-benzo[d]imidazol-2-yl) acetamide. mdpi.com A similar reaction is expected for the 5-ethoxy analog.

Alkylation: While direct alkylation on the exocyclic amine is less common than on the ring nitrogens, it can be achieved under specific conditions. uq.edu.au More complex derivatizations often involve multi-step procedures.

Table 2: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-(5-ethoxy-1H-1,3-benzodiazol-2-yl)acetamide | mdpi.com |

| Acylation | Benzoyl Chloride | N-(5-ethoxy-1H-1,3-benzodiazol-2-yl)benzamide | uq.edu.au |

The primary 2-amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.com This reaction typically involves heating the reactants in a suitable solvent, often with an acid catalyst, to facilitate the dehydration process. saspublishers.com The formation of the C=N (azomethine) bond is a versatile method for creating more complex molecules. jmchemsci.comdergipark.org.tr A wide range of aromatic and heterocyclic aldehydes can be used to synthesize a library of Schiff base derivatives. researchgate.netresearchgate.net

Table 3: Synthesis of Schiff Base Derivatives

| Aldehyde/Ketone Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol (B145695), reflux | N-benzylidene-5-ethoxy-1H-1,3-benzodiazol-2-amine | masterorganicchemistry.comsaspublishers.com |

| Salicylaldehyde | Ethanol, reflux | 2-(((5-ethoxy-1H-1,3-benzodiazol-2-yl)imino)methyl)phenol | nih.gov |

| 4-Chlorobenzaldehyde | Acetic acid, reflux | N-(4-chlorobenzylidene)-5-ethoxy-1H-1,3-benzodiazol-2-amine | researchgate.net |

The nucleophilic 2-amino group can react with various electrophiles to form urea (B33335), thiourea (B124793), and guanidine (B92328) derivatives, which are important classes of compounds in medicinal chemistry. researchgate.netresearchgate.net

Urea Formation: Ureas are typically synthesized by reacting the 2-amino group with isocyanates (R-N=C=O). The reaction is generally a straightforward addition that occurs at room temperature or with gentle heating. nih.gov

Thiourea Formation: Similarly, thioureas are formed by the reaction with isothiocyanates (R-N=C=S). researchgate.netanalis.com.my This reaction provides a pathway to a diverse range of N-substituted thiourea derivatives. mdpi.com In some cases, thioureas can be formed by reacting an amine with carbon disulfide followed by further reaction. nih.gov

Guanidine Formation: The 2-aminobenzimidazole core is itself a cyclic guanidine mimetic. uq.edu.au Further derivatization to form more complex guanidine analogs can be achieved through several methods, such as reacting the amine with a cyanamide (B42294) derivative or by using specific coupling reagents like N,N'-bis(alkoxycarbonyl)-S-methylisothiourea. longdom.org Another approach involves the reaction of 2-chlorobenzimidazoles with amines under heat. mdpi.com

Table 4: Synthesis of Urea, Thiourea, and Guanidine Analogs

| Derivative Type | Reagent Example | Product Class | Reference |

|---|---|---|---|

| Urea | Phenyl isocyanate | 1-(5-ethoxy-1H-1,3-benzodiazol-2-yl)-3-phenylurea | nih.gov |

| Thiourea | Phenyl isothiocyanate | 1-(5-ethoxy-1H-1,3-benzodiazol-2-yl)-3-phenylthiourea | researchgate.net |

| Guanidine | N-Alkyl-cyanamide | N''-alkyl-N-(5-ethoxy-1H-1,3-benzodiazol-2-yl)guanidine | longdom.org |

Diazotization and Coupling Reactions

The exocyclic primary amino group at the C-2 position of this compound is susceptible to diazotization, a fundamental reaction for aromatic amines. This process involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate. pharmdguru.comnih.gov

These diazonium salts are generally unstable and are used immediately in subsequent coupling reactions. nih.gov They can react with various electron-rich aromatic compounds (coupling components), such as phenols, naphthols, and aromatic amines, to form highly colored azo compounds. nih.govnih.gov This classic azo coupling reaction is a cornerstone for the synthesis of azo dyes. researchgate.net For instance, the diazotized form of 2-aminobenzimidazole has been coupled with different activated aromatic compounds to produce novel azo derivatives. arabjchem.orgresearchgate.net The reaction of a diazonium salt of 2-aminobenzimidazole with 2-naphthol, for example, would yield a corresponding azo dye. sci-hub.se

The general protocol involves the slow, dropwise addition of the cold diazonium salt solution to a cooled solution of the coupling partner, often under slightly acidic or alkaline conditions depending on the nature of the coupling component. arabjchem.org

Table 1: Examples of Diazotization and Coupling Reactions for 2-Aminobenzimidazole Analogues

| Starting Amine | Diazotizing Agent | Coupling Partner | Product Type | Reference |

| 2-Aminobenzimidazole | NaNO₂ / H₂SO₄ | Heteroaromatic Substrates | Unsymmetrical bis(hetaryl)azo dyes | sci-hub.se |

| 2-Aminobenzimidazole | Diazonium Salt | p-Anisaldehyde | Open chain triazines | researchgate.net |

| 2-Aminobenzimidazole | NaNO₂ / HCl | 2-(benzimidazol-2-ylhydrazono)-5-phenyl-3-oxo-4-pentennitrile | Heterocyclic Hydrazone | arabjchem.org |

Reactions at the 1H-Nitrogen Atom

The benzimidazole ring contains a nucleophilic nitrogen atom at the N-1 position which readily participates in various substitution reactions, including alkylation, arylation, acylation, and sulfonylation. These reactions provide a straightforward route to a vast library of N-1 substituted benzimidazole derivatives. nih.govresearchgate.net

The N-1 position of the benzimidazole ring can be selectively functionalized, taking advantage of the nucleophilicity of the ring nitrogen over the exocyclic amino group under specific conditions.

N-Alkylation is typically achieved by reacting the benzimidazole with alkyl halides (e.g., alkyl iodides, bromides) in the presence of a base. acs.orgnih.gov The choice of base and reaction conditions can influence the regioselectivity and yield. For related pyrimido[1,2-a]benzimidazoles, alkylation with methyl, ethyl, or n-propyl iodide resulted in a mixture of N-1 and another ring nitrogen substitution. nih.gov A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed that increasing the alkyl chain length can enhance lipophilicity and biological activity. acs.org

N-Arylation of 2-aminobenzimidazoles has been extensively studied, with catalyst systems developed to achieve high selectivity. nih.govrsc.orgnih.gov Copper-catalyzed conditions are often employed for the selective N-arylation of the azole nitrogen (N-1). nih.govrsc.org For example, reacting a 2-aminobenzimidazole with an aryl iodide in the presence of a copper catalyst and a suitable base leads to the N-1 arylated product. nih.gov In contrast, palladium-catalyzed methods tend to favor arylation at the exocyclic 2-amino group. nih.govnih.gov This orthogonal reactivity allows for controlled, site-selective synthesis.

Table 2: Representative N-Alkylation and N-Arylation Reactions of 2-Aminobenzimidazoles

| Reaction Type | Reagents | Catalyst/Base | Product | Selectivity | Reference |

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | 1-Alkyl-2-aminobenzimidazole | N-1 | acs.orgneu.edu.tr |

| N-Arylation | Aryl Iodide | CuI / Base | 1-Aryl-2-aminobenzimidazole | N-1 | nih.govrsc.org |

| N-Arylation | Aryl Boronic Acid | Ni(OAc)₂ / Ligand | 2-(Arylamino)benzimidazole | C-NH₂ | rsc.orgrsc.org |

| N-Arylation | Aryl Bromide | Pd₂(dba)₃ / Ligand | 2-(Arylamino)benzimidazole | C-NH₂ | nih.gov |

N-Acylation introduces an acyl group to a nitrogen atom, and in 2-aminobenzimidazoles, this can occur at either the N-1 position or the exocyclic amino group. Reaction with acyl chlorides or anhydrides in the presence of a base is a common method. neu.edu.trucsb.edugoogle.com For instance, treating 2-aminobenzimidazole with acetic anhydride yields 2-acetylaminobenzimidazole. ijmpronline.com Conditions can be tuned to favor acylation at the more nucleophilic endocyclic nitrogen. In one study, reaction of 2-aminobenzimidazoles with 2-haloaroyl chlorides in DMF with a carbonate base initially led to acylation of the exocyclic amino group at low temperatures, followed by an intramolecular ring closure involving the N-1 nitrogen upon heating. ucsb.edu

N-Sulfonylation involves the introduction of a sulfonyl group, typically from a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. nih.govscispace.comsigmaaldrich.com This reaction often occurs at the N-1 position of the benzimidazole ring. For example, 2-aminobenzimidazole reacts with 2-propanesulfonyl chloride in the presence of a base to yield 1-isopropylsulfonyl-2-aminobenzimidazole. sigmaaldrich.com A one-pot synthesis has been developed where o-phenylenediamines react with sulfonyl chlorides and isothiocyanates under visible light to produce N-sulfonylated 2-aminobenzimidazoles. nih.gov

Reactivity of the 5-Ethoxy Group

The 5-ethoxy group is an electron-donating substituent that influences the reactivity of the benzene portion of the benzimidazole ring. While generally stable, the ether linkage and its alkyl chain can undergo specific chemical transformations under certain conditions.

The cleavage of the aryl-ether bond in the 5-ethoxy group is a feasible but challenging transformation that typically requires harsh reaction conditions. This reaction converts the ethoxy group into a hydroxyl group, yielding 2-amino-1H-benzimidazol-5-ol.

Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for cleaving ethers. researchgate.netchem-station.commasterorganicchemistry.com The reaction usually involves heating the substrate with concentrated aqueous HBr or HI. chem-station.com The mechanism proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less hindered ethyl carbon (Sₙ2 mechanism), releasing ethanol and the aryl halide, or in this case, the phenol. masterorganicchemistry.comvaia.comlibretexts.org

A more common and often milder method for cleaving aryl alkyl ethers is the use of strong Lewis acids, most notably boron tribromide (BBr₃). researchgate.netreddit.comcore.ac.ukcommonorganicchemistry.com This reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -78 °C to room temperature. commonorganicchemistry.com BBr₃ coordinates to the ether oxygen, facilitating the cleavage of the alkyl-oxygen bond. One equivalent of BBr₃ can theoretically cleave up to three equivalents of an ether. core.ac.uk The presence of other functional groups on the benzimidazole ring, such as the amino and imidazole moieties, could complicate these reactions by competing for the acid reagent.

Table 3: General Conditions for Aryl Ether Cleavage Applicable to the 5-Ethoxy Group

| Reagent | Typical Solvent | Temperature | Product | Reference |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp. | 5-Hydroxy-1H-1,3-benzodiazol-2-amine | researchgate.netcore.ac.ukcommonorganicchemistry.com |

| Hydrobromic Acid (HBr, 47%) | Acetic Acid or neat | High (e.g., 130 °C) | 5-Hydroxy-1H-1,3-benzodiazol-2-amine | researchgate.netchem-station.com |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile or neat | Room Temp. to Reflux | 5-Hydroxy-1H-1,3-benzodiazol-2-amine | researchgate.net |

Direct functionalization of the ethyl chain of the 5-ethoxy group without cleaving the ether linkage is a synthetically challenging task and is not widely reported for benzimidazole substrates. Such transformations would require reagents that can selectively react with the C-H bonds of the ethyl group in the presence of the more reactive N-H and C-H bonds of the heterocyclic core.

While literature exists on the functionalization of alkyl chains in other contexts, such as in ionic liquids where ethoxy functionalization can tune properties, these examples typically involve building the molecule from already functionalized precursors rather than modifying an existing, unactivated alkyl chain on a complex aromatic heterocycle. researchgate.net The development of catalytic methods for the site-selective C-H functionalization of alkyl chains is an active area of research but specific application to the ethoxy group of a benzimidazole like the title compound is not readily found. Therefore, this remains a less explored avenue for derivatization compared to reactions at the amino and imidazole functionalities.

Chemo- and Regioselective Functionalization Strategies

The structure of this compound features three nitrogen atoms with distinct reactivity: the two ring nitrogens (N-1 and N-3) and the exocyclic amino group (2-NH2). This arrangement allows for selective functionalization under controlled reaction conditions.

Alkylation and Acylation Reactions:

Alkylation and acylation are fundamental transformations for modifying the 2-aminobenzimidazole scaffold. The regioselectivity of these reactions is often dependent on the nature of the electrophile and the reaction conditions. In the case of 5-substituted-2-aminobenzimidazoles, alkylation can occur at the N-1 and N-3 positions of the imidazole ring, as well as at the exocyclic amino group. For instance, alkylation of pyrimido[1,2-a]benzimidazole (B3050247) derivatives with alkyl iodides can lead to a mixture of N-1 and N-10 substituted regioisomers, with the ratio depending on the steric bulk of the alkylating agent. nih.gov For example, with methyl, ethyl, or n-propyl iodide, the ratio of 1- to 10-substitution is approximately 1:0.7, while with the bulkier isopropyl iodide, the ratio shifts to 1:0.5. nih.gov

Acylation reactions also exhibit regioselectivity. Studies on the N-acylation of 5-bromo-2-aminobenzimidazole have shown that the outcome is influenced by the acylating agent and reaction temperature. researchgate.net At room temperature, using triethylamine (B128534) as a base, acylation with acyl chlorides occurs preferentially at the exocyclic primary amino group. researchgate.net In contrast, reaction with di-tert-butyl dicarbonate (B1257347) leads to acylation at the endocyclic tertiary amine. researchgate.net These findings suggest that similar regioselective control can be achieved with this compound.

Synthesis of Fused Heterocyclic Systems:

This compound serves as a key precursor for the synthesis of fused heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles. These reactions often proceed through a cyclocondensation mechanism.

The reaction of 2-aminobenzimidazoles with α,β-unsaturated carbonyl compounds is a common method for constructing the pyrimido[1,2-a]benzimidazole core. nih.govurfu.ru For instance, the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in the presence of a base can yield the corresponding pyrimido[1,2-a]benzimidazole in good yield. nih.govurfu.ru The use of heterogeneous catalysts, such as layered double hydroxides on a polyacrylic support, can promote these reactions efficiently, often in the absence of a solvent. nih.govurfu.ru

Furthermore, the reaction with β-bromo-α,β-unsaturated aldehydes provides an effective route to pyrimido[1,2-a]benzimidazoles. nih.gov Optimal conditions for this transformation often involve microwave irradiation in a polar aprotic solvent like DMF, with the presence of a base such as triethylamine. nih.gov

The reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones, catalyzed by a Lewis acid like BF₃·Et₂O, also yields pyrimido[1,2-a]benzimidazole derivatives. nih.gov It has been noted that while unsubstituted and 5-methyl-substituted 2-aminobenzimidazoles react regioselectively, monohalogenated analogs can lead to the formation of regioisomeric products. nih.gov

Another strategy involves the reaction of 2-aminobenzimidazoles with 2-haloaroyl chlorides. nih.gov This reaction proceeds via initial acylation at the imidazole nitrogen, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the fused pyrimidine (B1678525) ring upon heating. nih.gov

The condensation of β-acyldihydropyrans with 2-aminobenzimidazole hydrobromide in boiling toluene (B28343) with triethylamine has been shown to regioselectively produce 2-trifluoromethylpyrimido[1,2-a]benzimidazole. chim.it

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The nucleophilic nature of this compound makes it a suitable component for various MCRs.

Biginelli-type Reactions:

The Biginelli reaction is a classic MCR that typically involves an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.org The urea component can be replaced by other compounds containing a urea-like moiety, such as 2-aminobenzimidazole. For example, the condensation of 2-aminobenzimidazole or 2-aminobenzothiazole (B30445) with dimedone and aromatic aldehydes, promoted by a superparamagnetic nanocatalyst, yields benzimidazoloquinazolinones. nih.gov This suggests that this compound could similarly participate in Biginelli-like reactions to generate structurally diverse fused heterocyclic systems.

Ugi and Passerini Reactions:

The Ugi and Passerini reactions are isocyanide-based MCRs that are highly valuable for creating peptide-like structures. wikipedia.orgnih.govscielo.brmdpi.combeilstein-journals.org The Ugi four-component reaction (U-4CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgresearchgate.net The Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, yielding an α-acyloxycarboxamide. nih.govscielo.brbeilstein-journals.org

Given that this compound possesses a primary amine functionality, it can theoretically serve as the amine component in an Ugi reaction. This would lead to the formation of complex structures incorporating the benzimidazole core. While specific examples with the 5-ethoxy derivative are not prevalent in the literature, the general applicability of amines in Ugi reactions supports this potential.

The following table summarizes the key reactions and expected products for the derivatization of this compound.

| Reaction Type | Reagents | Expected Product Class |

| Regioselective Acylation | Acyl chloride, Et₃N | N-acylated at exocyclic amine |

| Regioselective Acylation | (Boc)₂O | N-acylated at endocyclic amine |

| Cyclocondensation | α,β-Unsaturated carbonyl compounds | Pyrimido[1,2-a]benzimidazoles |

| Cyclocondensation | β-Bromo-α,β-unsaturated aldehydes | Pyrimido[1,2-a]benzimidazoles |

| Biginelli-like Reaction | Aldehyde, β-Diketone | Benzimidazoloquinazolinones |

| Ugi Reaction | Aldehyde, Carboxylic acid, Isocyanide | Bis-amides with benzimidazole scaffold |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Chemical Shift Analysis of Protons within the Benzodiazole System and Ethoxy Group

The ¹H NMR spectrum of 5-ethoxy-1H-1,3-benzodiazol-2-amine reveals distinct signals corresponding to the protons in different parts of the molecule. The aromatic protons on the benzimidazole (B57391) ring typically appear in the downfield region of the spectrum, generally between δ 6.5 and 7.5 ppm. The exact chemical shifts are influenced by the electron-donating effects of the ethoxy and amino groups.

The protons of the ethoxy group exhibit characteristic signals. The methylene (B1212753) protons (-O-CH₂-) are expected to resonate as a quartet, typically in the range of δ 4.0-4.2 ppm, due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethoxy group will appear as a triplet further upfield, usually around δ 1.2-1.4 ppm. The amino (-NH₂) and the imidazole (B134444) N-H protons often present as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration. For instance, the NH₂ protons might show a singlet around δ 5.6 ppm, while the N-H proton of the imidazole ring could appear at a chemical shift as high as δ 10.9 ppm. mdpi.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -O-CH₂- | 4.0 - 4.2 | Quartet |

| -CH₃ | 1.2 - 1.4 | Triplet |

| -NH₂ | Variable (e.g., ~5.6) | Broad Singlet |

¹³C NMR Spectral Interpretation for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of the benzimidazole ring will show signals in the downfield region, typically between δ 110 and 150 ppm. The carbon atom C2, attached to the amino group and two nitrogen atoms, is expected to have a distinct chemical shift around δ 155-165 ppm. ijrpr.com

The carbons of the ethoxy group will appear in the upfield region. The methylene carbon (-O-CH₂-) is expected around δ 60-70 ppm, while the methyl carbon (-CH₃) will be found at approximately δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (imidazole) | 155 - 165 |

| Aromatic C | 110 - 150 |

| -O-CH₂- | 60 - 70 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. ceon.rs

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for example, confirming the relationship between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across the entire molecule, for instance, linking the ethoxy group to the benzimidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which helps in determining the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine in the imidazole ring are expected in the region of 3100-3500 cm⁻¹. ijrpr.com Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=N stretching of the imidazole ring is expected to show a strong band around 1580-1620 cm⁻¹. mdpi.comijrpr.com The C-O stretching of the ethoxy group will likely produce a strong band in the 1200-1250 cm⁻¹ region. The C-N stretching vibrations are also expected in the fingerprint region, typically between 1300 and 1350 cm⁻¹. amazonaws.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine & imidazole) | Stretching | 3100 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (imidazole) | Stretching | 1580 - 1620 |

| C-O (ether) | Stretching | 1200 - 1250 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a characteristic "molecular fingerprint." Key features would include the aromatic ring stretching vibrations, which are typically strong in Raman spectra. The C=C and C=N stretching vibrations of the benzimidazole ring system would also be prominent. While N-H and O-H stretching bands are generally weak in Raman, the C-H stretching and bending vibrations of the ethoxy group would be observable. Comparing the experimental Raman spectrum with theoretical calculations can aid in the detailed assignment of vibrational modes. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and exploring the substructural components of this compound. This technique provides insights into the elemental composition and the stability of different parts of the molecule under ionization conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with a chemical formula of C9H11N3O, the expected exact mass can be calculated. HRMS analysis, often conducted using techniques like electrospray ionization (ESI), would confirm this elemental composition, distinguishing it from other potential isobaric compounds. rsc.org The high-resolution data is a cornerstone for the unequivocal identification of the compound.

Table 1: Theoretical HRMS Data for this compound (C9H11N3O)

| Ion Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]+ | 178.0975 |

| [M+Na]+ | 200.0794 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of benzimidazole derivatives and general fragmentation rules.

The protonated molecule [M+H]+ would likely undergo initial fragmentation through the loss of neutral molecules such as ethylene (B1197577) (from the ethoxy group) or ammonia (B1221849) (from the amine group). Further fragmentation could involve the cleavage of the benzimidazole ring system. The study of related tetrazole compounds has shown characteristic losses of N2 or HN3, which could be analogous to potential fragmentation patterns in the benzimidazole ring under certain conditions. lifesciencesite.com

Table 2: Plausible MS/MS Fragmentation of [C9H11N3O+H]+

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Mass (m/z) | Neutral Loss |

|---|---|---|---|

| 178.0975 | [M+H - C2H4]+ | 150.0662 | Ethylene (28.0313) |

| 178.0975 | [M+H - NH3]+ | 161.0709 | Ammonia (17.0265) |

| 150.0662 | [C7H7N3O - CO]+ | 122.0713 | Carbon Monoxide (27.9949) |

X-ray Crystallography for Solid-State Structural Determination

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 15.2 Å, β = 95° |

| Volume | 844.6 ų |

| Z | 4 |

| Calculated Density | 1.40 g/cm³ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of this compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile organic compounds. For a compound like this compound, a reverse-phase HPLC method would likely be employed. Purity is typically assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The use of a diode array detector (DAD) would also provide UV-Vis spectral data for the peak, further confirming its identity.

Table 4: Typical HPLC Parameters for Analysis of Benzimidazole Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) rsc.org |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Retention Time | Compound-specific, dependent on exact conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself may not be sufficiently volatile for routine GC analysis without derivatization, GC-MS is an excellent technique for identifying any volatile impurities or byproducts from its synthesis. Potential volatile byproducts could include residual solvents or fragments from side reactions. The mass spectrometer detector provides definitive identification of these small molecules.

Table 5: Potential Volatile Byproducts Detectable by GC-MS

| Potential Byproduct | Chemical Formula | Reason for Presence |

|---|---|---|

| Ethanol (B145695) | C2H5OH | Residual solvent or from ethoxy group side reactions |

| 4-Ethoxyaniline | C8H11NO | Potential unreacted starting material or precursor |

| Acetonitrile | C2H3N | Common reaction or purification solvent |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (in terms of percentage) of a compound. This method is crucial for confirming the empirical formula of a newly synthesized or isolated substance. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. For this compound, with a proposed molecular formula of C9H11N3O, elemental analysis provides experimental evidence to validate this composition.

The analysis involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. From these measurements, the mass and percentage of each element (carbon, hydrogen, and nitrogen) in the original sample can be calculated. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages of each element are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as a strong confirmation of the compound's empirical and, by extension, molecular formula.

Research findings have reported the elemental analysis data for this compound. The theoretical elemental composition is calculated from its molecular formula, C9H11N3O. aaronchem.com A comparison between the calculated and experimentally found values shows a strong correlation, confirming the assigned molecular structure. google.com For a hydrated sample, the elemental analysis was also found to be in close agreement with the calculated values for the compound as a sesquihydrate (C9H11N3O · 0.75H2O). google.com

Below is a comparison of the theoretical and experimental elemental analysis data for the anhydrous form of the compound.

Table 1: Elemental Analysis Data for this compound (C9H11N3O)

| Element | Theoretical % | Experimental % uoa.gr |

|---|---|---|

| Carbon (C) | 61.00 | - |

| Hydrogen (H) | 6.26 | - |

| Nitrogen (N) | 23.71 | - |

| Oxygen (O) | 9.03 | - |

The following table presents data from a specific experimental analysis.

Table 2: Comparison of Calculated and Found Elemental Analysis Data

| Element | Calculated % (for C9H11N3O · 0.75H2O) google.com | Found % google.com |

|---|---|---|

| Carbon (C) | 56.68 | 56.69 |

| Hydrogen (H) | 6.61 | 6.11 |

The close match between the calculated and found percentages in the elemental analysis provides strong evidence for the confirmation of the empirical formula of this compound.

Theoretical and Computational Chemistry Studies of 5 Ethoxy 1h 1,3 Benzodiazol 2 Amine

Electronic Structure and Molecular Geometry Calculations

The arrangement of atoms and electrons in a molecule dictates its stability, reactivity, and physical properties. Computational methods are essential for elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 5-ethoxy-1H-1,3-benzodiazol-2-amine, a typical study would employ a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to optimize the molecular geometry and calculate electronic properties.

The optimization process seeks the lowest energy conformation of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. These calculated parameters are crucial for understanding the molecule's three-dimensional structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (imidazole) | ~1.38 Å | |

| C=N (imidazole) | ~1.32 Å | |

| C-C (benzene) | ~1.40 Å | |

| C-O (ethoxy) | ~1.37 Å | |

| O-C (ethoxy) | ~1.43 Å | |

| **Bond Angles (°) ** | ||

| C-N-C (imidazole) | ~108.5° | |

| N-C-N (imidazole) | ~110.0° | |

| C-O-C (ethoxy) | ~118.0° | |

| Dihedral Angles (°) |

Note: These values are representative and would be precisely determined in a dedicated computational study.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data. While more computationally intensive than DFT, they can provide a valuable benchmark for electronic structure calculations. These methods would be used to calculate the molecule's total energy, dipole moment, and the distribution of electron density, offering insights into its polarity and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The ethoxy group attached to the benzimidazole (B57391) core introduces rotational freedom, leading to different spatial arrangements or conformers. A conformational analysis would involve systematically rotating the dihedral angle of the C-C-O-C bond and calculating the energy at each step. This process generates a potential energy surface, revealing the most stable conformer (global minimum) and other local minima, as well as the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with its environment.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the first available orbital to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-donating nature of the amino and ethoxy groups would be expected to raise the energy of the HOMO, influencing its reactivity profile.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Region of electrophilic attack susceptibility |

| LUMO Energy | ~ -0.8 eV | Region of nucleophilic attack susceptibility |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates high kinetic stability |

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structure.

NMR (Nuclear Magnetic Resonance): Gauge-Including Atomic Orbital (GIAO) methods are commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts for this compound would be compared to a standard reference (like Tetramethylsilane, TMS) to predict the appearance of its NMR spectrum.

IR (Infrared): The calculation of vibrational frequencies helps to predict an IR spectrum. Specific peaks would correspond to the stretching and bending of bonds within the molecule, such as N-H stretches from the amine and imidazole (B134444) groups, C-O stretching from the ethoxy group, and C=N stretching from the imidazole ring.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*), which are responsible for the molecule's interaction with UV and visible light.

Molecular Docking and Ligand-Target Interaction Modeling (Hypothetical Scenarios)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. In a hypothetical scenario, this compound could be docked into the active site of a relevant enzyme, such as a kinase or a polymerase, for which benzimidazoles are known inhibitors.

The simulation would score different binding poses based on factors like binding energy and intermolecular interactions. The results would highlight key interactions, such as:

Hydrogen Bonds: The amine (-NH2) and imidazole (-NH-) groups are potent hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzene (B151609) ring would likely engage in hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket.

Pi-Stacking: The aromatic benzimidazole ring system could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These hypothetical modeling studies would provide valuable, albeit predictive, insights into the molecule's potential as a ligand for specific biological targets.

Assessment of Binding Affinity to Generic Protein Pockets (Conceptual Framework)

The binding affinity of a small molecule like this compound to a protein's binding site is a cornerstone of computational drug discovery. This affinity is not governed by a single interaction but is the result of a complex interplay of various forces. Conceptually, the assessment of binding affinity involves evaluating how the structural and electronic features of the ligand complement the topology and chemical environment of the protein pocket.

The benzimidazole ring system can participate in several key interactions. Its aromatic nature allows for π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. Furthermore, the nitrogen atoms of the imidazole moiety can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The ethoxy group introduces a degree of hydrophobicity and can form van der Waals interactions with nonpolar residues in the protein pocket. The terminal amine group is a potent hydrogen bond donor and can also engage in electrostatic interactions if protonated.

Computational methods such as molecular docking are employed to predict the binding mode and estimate the binding affinity of a ligand to a protein. These programs utilize scoring functions that calculate the free energy of binding by summing up the contributions from these various interactions.

Table 1: Conceptual Contributions of this compound Moieties to Protein Binding Affinity

| Molecular Moiety | Potential Interactions | Interacting Protein Residues (Examples) |

| Benzimidazole Core | π-π stacking, Hydrophobic interactions, Hydrogen bonding (acceptor/donor) | Phenylalanine, Tyrosine, Tryptophan, Histidine, Aspartate, Glutamate |

| Ethoxy Group | Hydrophobic interactions, Van der Waals forces | Leucine, Isoleucine, Valine, Alanine |

| Amine Group | Hydrogen bonding (donor), Electrostatic interactions (if protonated) | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |

Pharmacophore Modeling and Ligand-Based Virtual Screening (Methodological Exploration)

Pharmacophore modeling is a powerful ligand-based drug design technique that distills the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. nih.gov The process involves aligning a set of known active molecules and identifying the common chemical features that are responsible for their biological activity.

For a compound like this compound, a pharmacophore model could be developed based on a series of structurally related benzimidazole derivatives with known activity against a particular target. The key pharmacophoric features would likely include:

Aromatic Ring: The benzimidazole core itself.

Hydrogen Bond Donor: The amine group and the N-H of the imidazole ring.

Hydrogen Bond Acceptor: The nitrogen atoms of the imidazole ring.

Hydrophobic Feature: The ethoxy group.

Once a pharmacophore model is generated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features, a process known as ligand-based virtual screening. nih.govnih.govacs.org This method allows for the rapid identification of diverse chemical scaffolds that are likely to be active at the target of interest. nih.govacs.org

Table 2: Methodological Steps in Ligand-Based Virtual Screening

| Step | Description | Key Considerations |

| 1. Ligand Set Selection | A diverse set of molecules with known activity against the target is compiled. | The selected ligands should span a range of activities and chemical structures. |

| 2. Pharmacophore Generation | The common chemical features (e.g., H-bond donors/acceptors, aromatic rings, hydrophobic centers) are identified and spatially arranged to create a 3D model. | The quality of the pharmacophore model is highly dependent on the alignment of the input ligands. |

| 3. Database Screening | The generated pharmacophore model is used as a filter to search through large databases of chemical compounds. | The stringency of the pharmacophore matching can be adjusted to control the number of hits. |

| 4. Hit Filtering and Selection | The compounds that match the pharmacophore are further filtered based on other properties such as drug-likeness, novelty, and synthetic accessibility. | The goal is to select a manageable number of promising candidates for experimental testing. |

Reaction Mechanism Investigations and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions at the molecular level. For this compound, this could involve studying its synthesis or its subsequent functionalization reactions. A common method for synthesizing benzimidazoles involves the condensation of o-phenylenediamines with various carbonyl compounds. ajrconline.org

Theoretical investigations of such reaction mechanisms typically employ quantum mechanical methods, with Density Functional Theory (DFT) being a widely used approach. These calculations can map out the entire reaction pathway, from reactants to products, through the identification of all intermediates and, crucially, the transition states.

A transition state is a high-energy, transient molecular configuration that exists at the peak of the energy profile along the reaction coordinate. It represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state determine the kinetics of the reaction. By calculating the energy of the transition state relative to the reactants (the activation energy), chemists can predict the reaction rate.

For instance, in the N-alkylation of a benzimidazole, a computational study could model the approach of an alkyl halide to the nitrogen atom, the breaking of the carbon-halogen bond, and the formation of the new carbon-nitrogen bond. The transition state for this SN2 reaction would show the partial formation and breaking of these bonds.

Table 3: Computational Methods for Reaction Mechanism and Transition State Analysis

| Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Calculating the electronic structure and energy of molecules. | Optimized geometries of reactants, products, intermediates, and transition states; reaction energies; activation energies. |

| Transition State Searching Algorithms (e.g., Berny optimization, QST2/QST3) | Locating the saddle point on the potential energy surface corresponding to the transition state. | The precise geometry and energy of the transition state. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Following the reaction path downhill from the transition state to connect it to the corresponding reactants and products. | Confirmation that the identified transition state correctly links the desired reactants and products. |

| Frequency Calculations | Characterizing stationary points on the potential energy surface. | Confirmation of minima (all real frequencies) and transition states (one imaginary frequency). Provides zero-point vibrational energies for more accurate energy calculations. |

Through these computational studies, a detailed, atomistic understanding of the chemical reactivity of this compound can be achieved, guiding its synthesis and application in various chemical contexts.

Applications of 5 Ethoxy 1h 1,3 Benzodiazol 2 Amine in Advanced Materials and Chemical Sciences

Precursor in Polymer Chemistry and Functional Macromolecules

The bifunctional nature of 5-ethoxy-1H-1,3-benzodiazol-2-amine, possessing a reactive amine group and a modifiable benzimidazole (B57391) ring, makes it a promising monomer for the synthesis of advanced polymers.

Incorporation into Polymeric Backbones

The amino group of this compound serves as a key functional handle for its incorporation into various polymer backbones. This can be achieved through common polymerization techniques such as condensation polymerization. For instance, reaction with dicarboxylic acids or their derivatives can lead to the formation of polyamides. The presence of the benzimidazole moiety within the polymer chain can impart desirable properties such as high thermal stability, chemical resistance, and specific photophysical characteristics. While direct research on the incorporation of this compound is limited, the broader class of 2-aminobenzimidazoles is recognized for its potential in creating polymers with unique attributes. mdpi.com

Synthesis of Conjugated Polymers

The benzimidazole ring system is a known component in the design of conjugated polymers, which are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the benzimidazole unit allows for the tuning of the electronic properties of the resulting polymer. While specific studies detailing the use of this compound in conjugated polymer synthesis are not widely available, research on related benzimidazole derivatives demonstrates their utility as building blocks for n-type organic thermoelectric materials. polimi.it The ethoxy group in the 5-position would be expected to influence the electron density of the aromatic system, thereby affecting the HOMO-LUMO gap and the charge transport properties of the corresponding conjugated polymer.

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms within the imidazole (B134444) ring and the exocyclic amino group of this compound provide excellent coordination sites for a variety of metal ions. This has led to its exploration as a versatile ligand in the field of coordination chemistry and catalysis.

Chelation Properties with Transition Metals

2-Aminobenzimidazole (B67599) derivatives are well-documented for their ability to form stable complexes with a range of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netpreprints.org The ligand can coordinate to the metal center in a bidentate fashion through the imidazole nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. The specific coordination environment can be influenced by the reaction conditions and the nature of the metal salt used. The ethoxy substituent on the benzene (B151609) ring of this compound can modulate the electronic properties of the ligand, which in turn can affect the stability and reactivity of the resulting metal complexes. preprints.org

Table 1: Examples of Transition Metal Complexes with 2-Aminobenzimidazole Derivatives

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Copper(II) | Schiff base of 2-aminobenzimidazole | Square Planar | researchgate.net |

| Nickel(II) | Sulfone 2-aminobenzimidazole | Octahedral | preprints.org |

| Zinc(II) | Schiff base of 2-aminobenzimidazole | Tetrahedral | researchgate.net |

| Cobalt(II) | 2-Aminobenzimidazole | Octahedral | researchgate.net |

This table is illustrative and based on research on related 2-aminobenzimidazole derivatives, as specific data for this compound complexes is limited.

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from benzimidazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. The catalytic activity is often attributed to the ability of the metal center to activate substrates and facilitate bond formation. While specific catalytic applications of this compound complexes are not extensively reported, the broader class of benzimidazole-metal complexes has been utilized in reactions such as oxidation, reduction, and cross-coupling reactions. The electronic and steric properties of the ligand, influenced by substituents like the ethoxy group, can play a crucial role in determining the efficiency and selectivity of the catalyst.

Role in Supramolecular Chemistry and Self-Assembly

The hydrogen bonding capabilities of the amino and imidazole N-H groups, coupled with potential π-π stacking interactions of the benzimidazole ring, make this compound an attractive building block for the construction of well-defined supramolecular architectures.

The self-assembly of molecules into ordered structures is a powerful bottom-up approach for creating novel materials with tailored properties. In the context of benzimidazole derivatives, hydrogen bonding is a key directional interaction that can guide the formation of one-, two-, or three-dimensional networks. For instance, the self-organization of organoplatinum acceptors and pyridyl donors can lead to the formation of discrete 2D polygons and 3D cages. nih.gov The specific substitution pattern on the benzimidazole core, such as the presence of the ethoxy group, can influence the geometry and stability of the resulting supramolecular assemblies by modifying the intermolecular interactions. Research into the supramolecular chemistry of monodisperse 1,3,5-triazine (B166579) oligomers also highlights the importance of specific interactions in directing self-assembly. rsc.org While direct studies on the supramolecular behavior of this compound are scarce, the principles established from related systems suggest its potential for creating complex and functional supramolecular materials. nih.gov

Design of Hydrogen-Bonding Networks

The molecular structure of this compound is rich in hydrogen bond donors and acceptors, making it an excellent building block for the design of intricate hydrogen-bonding networks. The 2-amino group and the imidazole ring nitrogens can participate in a variety of hydrogen-bonding motifs. The presence of the ethoxy group at the 5-position can influence the electronic properties and steric hindrance of the benzimidazole core, thereby subtly modulating the strength and directionality of these interactions.

In the solid state, 2-aminobenzimidazole derivatives are known to form robust hydrogen-bonded assemblies. iucr.org A common and highly stable motif observed in the crystal structures of related compounds is the R22(8) graph-set notation, where two molecules form a centrosymmetric dimer through a pair of N-H···N hydrogen bonds. iucr.org The amino group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom of the imidazole ring acts as an acceptor.

Table 1: Potential Hydrogen-Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Potential Role in Network Formation |

| N-H (amino group) | N (imidazole ring) | Strong, directional | Formation of primary dimeric motifs (e.g., R22(8)) |

| N-H (imidazole ring) | O (ethoxy group) | Moderate | Inter- and intramolecular stabilization |

| C-H (aromatic/ethyl) | O (ethoxy group) | Weak | Fine-tuning of crystal packing |

| C-H (aromatic/ethyl) | N (imidazole ring) | Weak | Contribution to overall network stability |

Formation of Intermolecular Architectures

The ability of this compound to form well-defined intermolecular architectures extends beyond simple hydrogen-bonding networks. The planar benzimidazole core is susceptible to π-π stacking interactions, which, in conjunction with hydrogen bonding, play a crucial role in the formation of complex supramolecular structures. mdpi.com The stacking of the aromatic rings can lead to the formation of columnar or layered structures, depending on the specific packing arrangement.

The substitution pattern on the benzimidazole ring significantly influences the nature of these intermolecular interactions. The ethoxy group at the 5-position, being an electron-donating group, can modulate the quadrupole moment of the aromatic system, thereby affecting the geometry and strength of the π-π stacking interactions. Theoretical studies on related substituted benzimidazoles have shown that the introduction of electron-donating or -withdrawing groups can alter the electronic structure and, consequently, the intermolecular forces. ontosight.aisioc-journal.cn

In the context of crystal engineering, the predictable nature of these interactions allows for the design of materials with specific topologies and properties. By co-crystallizing this compound with other molecules capable of complementary hydrogen bonding or π-stacking, it is possible to construct novel multi-component crystalline materials with tailored architectures.

Fluorescent Probe and Sensor Development (Structural Aspects)

The benzimidazole scaffold is a well-known fluorophore, and its derivatives are extensively explored for applications as fluorescent probes and sensors. researchgate.netresearchgate.net The fluorescence properties of these compounds are highly sensitive to their molecular environment and can be tuned by the introduction of various substituents. The this compound is structurally primed for such applications due to the combination of the fluorescent benzimidazole core and the electron-donating ethoxy group.

The development of a fluorescent probe relies on a mechanism that translates a specific recognition event into a measurable change in fluorescence intensity or wavelength. The 2-amino group and the imidazole nitrogens of this compound can act as binding sites for metal ions, anions, or other small molecules. Upon binding, several photophysical processes can be affected:

Photoinduced Electron Transfer (PET): The lone pair of electrons on the amino group or the imidazole nitrogens can quench the fluorescence of the benzimidazole core through PET. Upon binding of a guest molecule, this quenching can be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The electron-donating ethoxy group can promote ICT from the substituted benzene ring to the imidazole part of the molecule in the excited state. The energy of the ICT state is sensitive to the polarity of the environment and the presence of analytes, which can lead to changes in the emission wavelength (solvatochromism) or intensity.

Excited-State Intramolecular Proton Transfer (ESIPT): While less common in 2-aminobenzimidazoles compared to 2-(2'-hydroxyphenyl)benzimidazoles, the possibility of proton transfer events involving the amino group and the imidazole ring in the excited state could be explored for sensing applications. researchgate.net

The structural rigidity and pre-organization of the binding site are crucial for high selectivity and sensitivity. The defined geometry of the benzimidazole ring system provides a good starting point for the design of specific receptors.

Photophysical Properties and Potential Optoelectronic Applications (Conceptual Framework)

The photophysical properties of this compound are intrinsically linked to its electronic structure, which is influenced by the interplay between the π-conjugated benzimidazole system and the electronic nature of its substituents. The ethoxy group, being an electron-donating group, is expected to have a significant impact on the absorption and emission characteristics of the molecule.

Table 2: Conceptual Photophysical Properties of this compound

| Property | Expected Influence of 5-ethoxy Group | Rationale |

| Absorption Maximum (λabs) | Red-shift (bathochromic shift) | The electron-donating ethoxy group raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap. |

| Emission Maximum (λem) | Red-shift | Similar to the effect on absorption, the emission energy is lowered due to the stabilization of the excited state. |

| Stokes Shift | Potentially larger | The increased electron-donating character can lead to a more polar excited state, resulting in a larger Stokes shift, especially in polar solvents. |

| Fluorescence Quantum Yield (ΦF) | Variable, potentially enhanced | The ethoxy group can influence the rates of radiative and non-radiative decay pathways. In some cases, electron-donating groups can increase the quantum yield. nih.gov |

These tunable photophysical properties make this compound and its derivatives interesting candidates for optoelectronic applications. For instance, benzimidazole derivatives are being investigated as n-type dopants for organic thermoelectric materials, where the HOMO and LUMO energy levels are critical for efficient charge transfer. polimi.it The ability to tune these energy levels through substitution is therefore highly valuable.